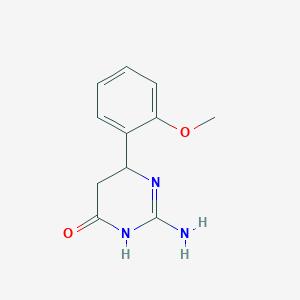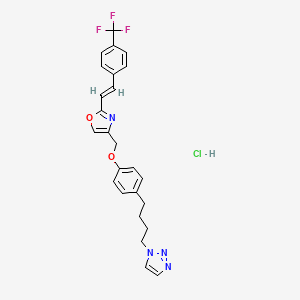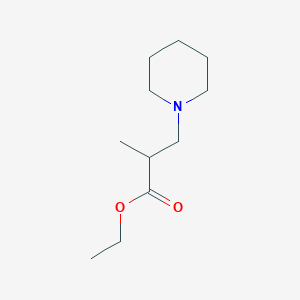
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein eines Piperidinrings aus, einem sechsgliedrigen Heterocyclus, der ein Stickstoffatom enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat beinhaltet typischerweise die Veresterung von 2-Methyl-3-(Piperidin-1-yl)propansäure mit Ethanol. Die Reaktion wird üblicherweise durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Das Reaktionsgemisch wird unter Rückfluss erhitzt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat kontinuierliche Strömungsprozesse umfassen, um die Effizienz und Ausbeute zu steigern. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Estergruppe kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Substitution: Der Piperidinring kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind üblicherweise verwendete Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen oder neutralen Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: 2-Methyl-3-(Piperidin-1-yl)propansäure.
Reduktion: 2-Methyl-3-(Piperidin-1-yl)propanol.
Substitution: Verschiedene substituierte Piperidinderivate.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: 2-Methyl-3-(piperidin-1-yl)propanoic acid.
Reduction: 2-Methyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Die Verbindung kann bei der Produktion von Agrochemikalien und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Piperidinring kann mit verschiedenen biologischen Molekülen interagieren, ihre Aktivität beeinflussen und zu den gewünschten therapeutischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-3-(Piperidin-1-yl)propanoat: Ähnliche Struktur, jedoch fehlt die Methylgruppe an der zweiten Position.
Methyl-3-(2-Ethylpiperidin-1-yl)propanoat: Ähnlicher Ester, jedoch mit einer anderen Alkylgruppe am Piperidinring.
Einzigartigkeit
Das Vorhandensein der Methylgruppe an der zweiten Position in Ethyl-2-Methyl-3-(Piperidin-1-yl)propanoat verleiht einzigartige sterische und elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen können.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)9-12-7-5-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
CYGKNLDPSKOOEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


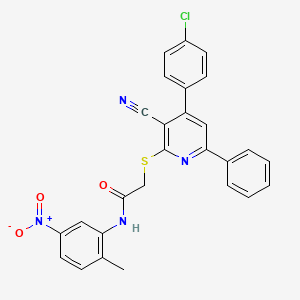

![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
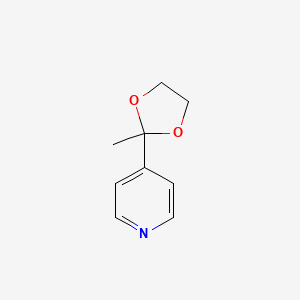
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)


![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)



